1-Methyl-1H-imidazole-4,5-dicarbonitrile

Description

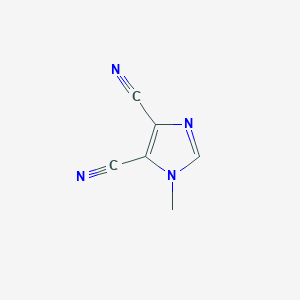

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOVGHDPXJUFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342598 | |

| Record name | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19485-35-9 | |

| Record name | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Methyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No: 19485-35-9), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore plausible synthetic pathways with mechanistic insights, and highlight its significant role as a scaffold in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile compound.

Core Compound Identification and Properties

This compound is a solid organic compound distinguished by a methylated imidazole ring functionalized with two nitrile groups at the 4 and 5 positions.[1] This unique arrangement of functional groups imparts specific reactivity and makes it a valuable precursor in various synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19485-35-9 | [1][2] |

| Molecular Formula | C₆H₄N₄ | [2][3] |

| Molecular Weight | 132.126 g/mol | [1][3] |

| Physical Form | Solid | [1] |

| Melting Point | 83-85 °C | [4] |

| Boiling Point | 148-150 °C at 0.5 mmHg | [4] |

| InChI Key | SUOVGHDPXJUFME-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis Pathway and Mechanistic Considerations

While numerous methods exist for the synthesis of substituted imidazoles, a common and effective strategy involves the condensation of a 1,2-dicarbonyl compound, an amine, and an aldehyde, often with a source of ammonia. For this compound, a logical synthetic approach would start from diaminomaleonitrile (DAMN), a readily available precursor.

The synthesis can be conceptualized as a multi-step, one-pot reaction. The causality behind this choice of pathway lies in its efficiency and the direct incorporation of the required dinitrile functionality from the starting material.

Proposed Synthetic Workflow

-

Step 1: Formation of the Imidazoline Intermediate: The reaction is initiated by the condensation of diaminomaleonitrile with an orthoester, such as trimethyl orthoformate, in the presence of an acid catalyst. This step forms a cyclic intermediate.

-

Step 2: N-Methylation: The intermediate is then methylated at one of the nitrogen atoms. Methyl iodide or dimethyl sulfate are common methylating agents for this purpose. The choice of methylating agent and reaction conditions is critical to ensure regioselectivity for the N1 position.

-

Step 3: Aromatization: The final step is the oxidation of the imidazolone intermediate to the aromatic this compound. This can often be achieved through air oxidation or by using a mild chemical oxidant.

Caption: Proposed synthesis workflow for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile heterocyclic building block in medicinal chemistry.[5] Its structure is particularly well-suited for the design of kinase inhibitors.

Core Rationale for Kinase Inhibitor Design:

-

Imidazole Core as a Hinge-Binding Motif: The nitrogen atoms of the imidazole ring are excellent hydrogen bond acceptors and donors.[5] This allows the scaffold to form critical hydrogen bonding interactions with the "hinge region" of a kinase's ATP-binding pocket, a common and effective strategy for achieving potent enzyme inhibition.[5]

-

Nitrile Groups as Pharmacophoric Elements: The dinitrile groups serve multiple purposes. They can act as key pharmacophoric elements, participating in dipole-dipole or other non-covalent interactions with the target protein. Furthermore, the nitrile moiety is a versatile chemical handle that can be transformed into other functional groups, such as amines or carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.[5]

A prominent application is in the development of inhibitors for Janus Kinase 2 (JAK2), a key therapeutic target in myeloproliferative neoplasms and inflammatory diseases.[5] Researchers have successfully used the 1-methyl-1H-imidazole core to develop potent and selective small-molecule JAK2 inhibitors.[5]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 19485-35-9). This document is intended to be a valuable resource for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. The guide delves into its structural attributes, physicochemical parameters, spectral characteristics, and provides insights into its synthesis, handling, and applications in modern drug discovery. All data presented is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for the design of bioactive molecules. This compound, a derivative of this important heterocycle, has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.[2] The presence of the dinitrile functionality offers synthetic handles for further molecular elaboration, while the methylated imidazole core provides a stable and predictable platform for molecular recognition.

This guide aims to provide a detailed understanding of the fundamental physical properties of this compound, which is crucial for its effective use in synthetic chemistry and drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₄ | [3][4][5][6] |

| Molecular Weight | 132.12 g/mol | [3][6] |

| CAS Number | 19485-35-9 | [3][4] |

| Appearance | Brown Solid | [4] |

| Melting Point | 83 - 86 °C (181.4 - 186.8 °F) | [4] |

| Boiling Point | Not available (likely decomposes) | |

| Density | Not available | |

| Solubility | No specific data available. Based on its polar dinitrile groups and heterocyclic nature, it is expected to have some solubility in polar organic solvents such as DMSO, DMF, and acetonitrile. Its solubility in water is likely to be limited. | |

| InChI | InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3 | [3] |

| InChIKey | SUOVGHDPXJUFME-UHFFFAOYSA-N | [3][5] |

| SMILES | CN1C=NC(=C1C#N)C#N |

Spectral Data and Structural Elucidation

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. The following sections detail the available spectral information for this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data available from the NIST database shows a molecular ion peak consistent with the expected molecular weight.[3]

-

Major Peaks (m/z): 132 (Molecular Ion), 67, 80[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound, available from PubChem, would be expected to show characteristic absorption bands for the nitrile (C≡N) and imidazole ring C-N and C=N stretching vibrations.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃) and a singlet for the proton on the imidazole ring (C2-H). The chemical shift of the imidazole proton is anticipated to be in the range of 7.5-8.5 ppm, while the methyl protons would likely appear around 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the imidazole ring carbons, and the nitrile carbons. The nitrile carbons are expected to have chemical shifts in the range of 110-120 ppm. The imidazole ring carbons would appear in the aromatic region of the spectrum.

Synthesis and Handling

Synthetic Approach

The synthesis of this compound typically involves the N-methylation of the parent heterocycle, 1H-imidazole-4,5-dicarbonitrile. This is a common and well-established method for the alkylation of imidazoles. The general synthetic strategy is outlined below.

Experimental Protocol (Exemplary):

-

To a solution of 1H-imidazole-4,5-dicarbonitrile in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of a base (e.g., sodium hydride or potassium carbonate) at 0 °C.

-

Stir the mixture at room temperature for a designated period to ensure complete deprotonation.

-

Cool the reaction mixture again to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Handling and Safety

This compound is classified as harmful and requires careful handling in a well-ventilated laboratory fume hood.[4]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Applications in Drug Discovery

This compound serves as a key building block in the synthesis of various biologically active compounds. Its utility is particularly pronounced in the development of kinase inhibitors, which are a major class of therapeutic agents for cancer and inflammatory diseases.[2] The imidazole core can act as a hinge-binding motif, forming crucial hydrogen bond interactions with the kinase domain, while the nitrile groups can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable heterocyclic compound with a growing importance in medicinal chemistry and drug discovery. This technical guide has provided a detailed summary of its key physical properties, spectral characteristics, synthetic considerations, and applications. A comprehensive understanding of these fundamental attributes is essential for leveraging the full potential of this versatile building block in the design and synthesis of novel therapeutic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (n.d.). US3806517A - Preparation of 4,5-dicyanoimidazoles.

- Google Patents. (n.d.). US2534331A - 4, 5-imidazoledicarbonitrile and method of preparation.

- ResearchGate. (n.d.). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole.

- PubChemLite. (n.d.). This compound (C6H4N4).

- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook.

- Xiamen Equation Chemical Co., Ltd. (n.d.). This compound.

- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

- Google Patents. (n.d.). CN103086978B - A kind of method preparing 1-methylimidazole.

- Wikipedia. (n.d.). 1-Methylimidazole.

- PubMed. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C6H4N4 | CID 583268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C6H4N4) [pubchemlite.lcsb.uni.lu]

1-Methyl-1H-imidazole-4,5-dicarbonitrile molecular weight

An In-depth Technical Guide to 1-Methyl-1H-imidazole-4,5-dicarbonitrile: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. Its unique structure, featuring a methylated imidazole core flanked by two nitrile groups, positions it as a versatile precursor for the synthesis of a wide array of more complex molecules, particularly purine analogs and other bioactive heterocycles. This guide provides a comprehensive technical overview of its molecular profile, physicochemical properties, a detailed, field-proven synthetic pathway, critical safety protocols, and its current and potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₆H₄N₄, is a structurally distinct imidazole derivative.[1][2][3] The presence of the electron-withdrawing nitrile groups and the N-methyl group significantly influences its chemical reactivity and physical properties. The imidazole ring itself is an aromatic, electron-rich system that is a common motif in a vast number of biologically active molecules.[4]

Key Identifiers and Properties

All quantitative data for the compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-methylimidazole-4,5-dicarbonitrile | [3] |

| CAS Number | 19485-35-9 | [1][3] |

| Molecular Formula | C₆H₄N₄ | [1][2][3] |

| Molecular Weight | 132.12 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 83-85 °C | [5] |

| Boiling Point | 148-150 °C / 0.5 mmHg | [5] |

| InChIKey | SUOVGHDPXJUFME-UHFFFAOYSA-N | [1][3] |

Structural Insights

The molecule's functionality is dictated by three key regions:

-

The Imidazole Ring: A five-membered aromatic heterocycle that provides a stable core. It is a ubiquitous scaffold in medicinal chemistry.[4]

-

The Dinitrile Groups: The two cyano (-C≡N) groups at the 4 and 5 positions are strong electron-withdrawing groups. They serve as valuable chemical handles for further transformations, such as hydrolysis to carboxylic acids, reduction to amines, or conversion into other heterocyclic systems.

-

The N-Methyl Group: The methyl group at the N1 position prevents tautomerization and provides a fixed point of substitution, which is crucial for designing specific molecular interactions in drug development.

Synthesis, Purification, and Characterization

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or large-scale needs. A robust and logical two-step approach involves the synthesis of the parent imidazole followed by selective N-methylation.

Proposed Synthetic Pathway

The synthesis begins with the cyclization of diaminomaleonitrile to form the core 1H-imidazole-4,5-dicarbonitrile, which is subsequently methylated. This pathway is chosen for its reliance on well-established and high-yielding reactions.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system, with defined checkpoints for assessing purity and identity.

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

This step is adapted from established methods for creating the dicyanoimidazole core.[6]

-

Reagents & Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diaminomaleonitrile (1.0 eq) and dimethylformamide (DMF, ~5 mL per gram of starting material).

-

Reaction: Add formic acid (1.5 eq) dropwise to the stirred solution.

-

Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields pure 1H-imidazole-4,5-dicarbonitrile.

Step 2: N-Methylation

-

Reagents & Setup: In a round-bottom flask, dissolve the 1H-imidazole-4,5-dicarbonitrile (1.0 eq) from Step 1 in acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Potassium carbonate is a mild and effective base for this alkylation, minimizing side reactions.

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise. The reaction is typically exothermic and should be controlled. Stir the mixture at room temperature for 12-18 hours.

-

Workup: Filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

-

Final Purification: Remove the solvent in vacuo. The resulting solid is the target compound, this compound. Purity should be assessed by HPLC (>98%) and identity confirmed by spectroscopic methods.

Analytical Characterization

-

Infrared (IR) Spectroscopy: The presence of the nitrile group is confirmed by a sharp absorption peak around 2200 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the N-methyl protons and a singlet for the proton on the imidazole ring. ¹³C NMR will confirm the number of unique carbons, including the distinct signals for the nitrile carbons.

-

Mass Spectrometry: Provides confirmation of the molecular weight (132.12 g/mol ).[3]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The aggregated GHS information provides a clear warning profile.[3]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhaled | H332 | Harmful if inhaled |

| STOT SE 3 | H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Handling:

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[5]

-

Keep away from strong oxidizing agents.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical building block. Its dinitrile functionality is a gateway to numerous other molecular classes.

Caption: Key synthetic transformations and applications of the title compound.

Precursor to Purine Analogs

The most direct application is in the synthesis of purines. The dicyanoimidazole core can be readily converted to the corresponding diamine, which can then be cyclized to form the purine ring system.[6] This route is valuable for creating substituted xanthines and other purines with potential therapeutic uses, from stimulants to antivirals.

Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[4] Compounds built upon substituted imidazole cores have shown promise as:

-

Anticancer Agents: Noble metal complexes with imidazole ligands are a significant area of research.[4]

-

Antiviral Compounds: Specifically, 1,5-disubstituted imidazole derivatives have been investigated as inhibitors of the HIV-1 integrase enzyme, a key target for antiretroviral therapy.[7] this compound serves as an ideal starting point for generating libraries of such compounds for screening.

Building Block for Novel Heterocycles

The vicinal nitrile groups can react with various reagents to form new fused heterocyclic systems. This opens avenues for exploring novel chemical space in the search for new materials or bioactive molecules.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. With a well-defined molecular profile, a straightforward synthetic route, and clear safety guidelines, it is primed for extensive use. Its primary value lies in its role as a strategic intermediate for constructing complex purine analogs and for populating medicinal chemistry libraries aimed at discovering next-generation therapeutics. For researchers in drug development and organic synthesis, this compound represents a key starting material for innovation.

References

- This compound | C6H4N4 | CID 583268. PubChem. [Link]

- Preparation of 4,5-dicyanoimidazoles.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H4N4 | CID 583268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 19485-35-9 [chemicalbook.com]

- 6. US3806517A - Preparation of 4,5-dicyanoimidazoles - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Methyl-1H-imidazole-4,5-dicarbonitrile, a key building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the imidazole core, followed by N-methylation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and potential challenges.

Introduction

This compound is a substituted imidazole derivative characterized by a methyl group at the 1-position and two nitrile functionalities at the 4- and 5-positions of the imidazole ring. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials. The strategic placement of the nitrile groups allows for further chemical transformations, enabling the construction of diverse molecular architectures.

Recommended Synthetic Pathway

The most direct and efficient synthesis of this compound proceeds through a two-step sequence:

-

Step 1: Cyclization to form 1H-Imidazole-4,5-dicarbonitrile. This step involves the reaction of diaminomaleonitrile (DAMN) with an orthoformate ester to construct the imidazole ring.

-

Step 2: N-Methylation. The subsequent N-methylation of the imidazole nitrogen yields the final product.

This pathway is favored due to the ready availability of the starting materials and the generally high yields achieved in both steps.

Step 1: Synthesis of 1H-Imidazole-4,5-dicarbonitrile

The initial and crucial step in this synthesis is the construction of the imidazole ring. The reaction of diaminomaleonitrile with triethyl orthoformate provides a direct route to 1H-imidazole-4,5-dicarbonitrile.[1]

Mechanistic Insights

The reaction proceeds via a condensation mechanism. Diaminomaleonitrile, a tetramer of hydrogen cyanide, possesses two nucleophilic amino groups.[2] Triethyl orthoformate serves as a one-carbon electrophile. The reaction is typically heated to drive the cyclization and elimination of ethanol.

Experimental Protocol

A detailed experimental protocol for the synthesis of 1H-imidazole-4,5-dicarbonitrile is as follows:

Materials:

-

Diaminomaleonitrile (DAMN)

-

Triethyl orthoformate

-

Xylene (anhydrous)

Procedure:

-

To a solution of diaminomaleonitrile in anhydrous xylene, add an excess of triethyl orthoformate.

-

Heat the reaction mixture at 130°C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 1H-imidazole-4,5-dicarbonitrile, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove any residual starting materials, and dry under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Diaminomaleonitrile | [1] |

| Reagent | Triethyl orthoformate | [1] |

| Solvent | Xylene | [3] |

| Temperature | 130°C | [3] |

| Yield | 83% | [3] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1H-imidazole-4,5-dicarbonitrile.

Step 2: N-Methylation of 1H-Imidazole-4,5-dicarbonitrile

Causality Behind Experimental Choices

-

Base Selection: A strong base like sodium hydride (NaH) is necessary to quantitatively deprotonate the imidazole N-H, which has a pKa of approximately 14.5. This generates the highly nucleophilic imidazolide anion.

-

Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent for this transformation.

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the imidazolide salt and facilitates the SN2 reaction.

Potential Side Reactions and Mitigation

-

Regioisomer Formation: While the two nitrogen atoms in the deprotonated imidazole are equivalent due to resonance, methylation can theoretically occur at either nitrogen. However, for 1-substituted imidazoles, the product is a single tautomer.

-

Over-methylation: The use of a significant excess of the methylating agent or prolonged reaction times can lead to the formation of a 1,3-dimethylimidazolium salt. To avoid this, it is crucial to use a slight excess of the methylating agent and monitor the reaction closely.

Experimental Protocol (Adapted)

Materials:

-

1H-Imidazole-4,5-dicarbonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Water

-

Dichloromethane/Methanol mixture (for extraction)

-

Silica gel (for column chromatography)

-

Petroleum ether/Ethyl acetate (for elution)

Procedure:

-

Dissolve 1H-imidazole-4,5-dicarbonitrile in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the cooled solution.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Add methyl iodide to the reaction mixture.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a dichloromethane/methanol solution (e.g., 10:1 v/v).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate.

Quantitative Data (Expected)

| Parameter | Value |

| Starting Material | 1H-Imidazole-4,5-dicarbonitrile |

| Base | Sodium Hydride (60% dispersion) |

| Methylating Agent | Methyl Iodide |

| Solvent | Anhydrous DMF |

| Temperature | 0°C to Room Temperature |

| Expected Yield | ~80-90% |

Experimental Workflow Diagram

Caption: Workflow for the N-methylation of 1H-imidazole-4,5-dicarbonitrile.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound. Careful control of reaction conditions, particularly during the N-methylation step, is crucial to minimize the formation of byproducts and ensure a high purity of the final product. The versatility of the nitrile groups in the target molecule opens up a wide range of possibilities for further synthetic transformations, making it a valuable intermediate for the development of novel compounds in various fields of chemical research.

References

- Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science, 48(2). [Link]

- Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science. [Link]

- 1H-Imidazole-4,5-dicarbonitrile. LookChem. [Link]

- This compound | C6H4N4 | CID 583268. PubChem. [Link]

- Preparation of 4,5-dicyanoimidazoles.

- This compound (C6H4N4). PubChemLite. [Link]

- Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. PubMed. [Link]

- Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products.

- Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products.

- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

- This compound. Chemos. [Link]

- Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]

- 4,5-Dicyanoimidazole: Comprehensive Overview and Applic

- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.

- One-Pot Reactions of Triethyl Orthoform

- A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordin

- Read High-Impact Highlights

- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering a detailed exploration of the molecule's synthesis, spectroscopic profile, and three-dimensional structure. By integrating experimental data with established chemical principles and computational predictions, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel imidazole-based compounds. We delve into the causality behind analytical techniques, ensuring a thorough understanding of the molecule's structural intricacies.

Introduction: The Significance of the Dicyanoimidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The addition of electron-withdrawing cyano groups at the 4 and 5 positions dramatically alters the electronic properties of the imidazole core, opening up unique avenues for chemical modification and molecular interactions. This compound, with its methylated nitrogen, presents a specific and important example of this class of compounds. The cyano groups are not merely passive substituents; their electrophilic nature makes them key reactive handles for further synthetic transformations, while also influencing the molecule's potential as a ligand in coordination chemistry or as a building block in advanced materials.[1] A thorough understanding of its structural characteristics is therefore paramount for unlocking its full potential in drug discovery and materials science.

Synthesis and Molecular Architecture

The synthetic pathway to this compound is crucial for obtaining high-purity material for structural studies and further applications. While various methods exist for the synthesis of substituted imidazoles, a common and effective approach for dicyanoimidazoles involves the use of diaminomaleonitrile (DAMN) as a key precursor.

Conceptual Synthetic Pathway

The synthesis of the imidazole ring with adjacent cyano groups can be achieved through the cyclization of diaminomaleonitrile with a suitable one-carbon synthon. Subsequent N-methylation provides the target compound. A plausible synthetic approach is outlined below.

Caption: Conceptual synthetic pathway to this compound.

Verified Experimental Protocol: Synthesis of the Precursor

While a specific protocol for the direct synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of the unmethylated precursor, 1H-imidazole-4,5-dicarbonitrile, is well-established. This precursor can then be methylated in a subsequent step.

Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile

-

Rationale: This step involves the condensation of diaminomaleonitrile with an orthoformate, which serves as the source of the C2 carbon of the imidazole ring. The reaction proceeds via formation of an intermediate that undergoes cyclization and elimination to afford the aromatic imidazole.

-

Procedure: A mixture of diaminomaleonitrile and triethyl orthoformate is heated, often in a high-boiling solvent or neat. The reaction progress is monitored by the evolution of ethanol. The crude product is then purified, typically by recrystallization.

Step 2: N-Methylation of 1H-imidazole-4,5-dicarbonitrile

-

Rationale: The acidic N-H proton of the imidazole ring can be removed by a suitable base to generate an imidazolate anion, which is a potent nucleophile. This anion then reacts with a methylating agent in an SN2 reaction to form the N-methylated product.

-

Procedure: To a solution of 1H-imidazole-4,5-dicarbonitrile in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base such as sodium hydride or potassium carbonate is added. After deprotonation, a methylating agent like methyl iodide or dimethyl sulfate is introduced, and the reaction is stirred until completion. Standard aqueous workup and purification by chromatography or recrystallization yields the final product.

Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

3.1.1. ¹H NMR Spectroscopy

Due to the substitution pattern, the ¹H NMR spectrum of this compound is expected to be relatively simple, showing two key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~7.8 - 8.2 | Singlet | H2 (imidazole ring) | The proton at the C2 position is in an electron-deficient environment, deshielded by the adjacent nitrogen atoms and the aromatic system. |

| ~3.8 - 4.2 | Singlet | N-CH₃ | The methyl protons are attached to a nitrogen atom within the aromatic ring, leading to a characteristic downfield shift. |

Justification of Predictions: These predictions are based on the analysis of structurally similar compounds. For instance, the H-2 proton in related imidazole systems typically resonates in this downfield region.[2][3] The chemical shift of the N-methyl group is also consistent with values observed for other N-methylated imidazoles.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 - 145 | C2 (imidazole ring) | This carbon is situated between two nitrogen atoms, resulting in significant deshielding. |

| ~115 - 120 | C4/C5 (imidazole ring) | These carbons are part of the aromatic system and are attached to the electron-withdrawing cyano groups, influencing their chemical shift. Due to the rapid rotation of the methyl group and the planarity of the ring, these carbons may be magnetically equivalent or very close in chemical shift. |

| ~110 - 115 | -C≡N (nitrile) | The carbon atoms of the nitrile groups typically resonate in this region. |

| ~33 - 37 | N-CH₃ | The chemical shift of the methyl carbon is characteristic of an N-methyl group on a heterocyclic aromatic ring. |

Self-Validation: The predicted chemical shifts are in line with computational predictions for similar imidazole derivatives and experimental data for related structures.[4][5] The presence of the electron-withdrawing nitrile groups is expected to have a significant impact on the chemical shifts of the imidazole ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibration of the nitrile groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |

| ~2230 - 2250 | C≡N stretch | Strong | This sharp, strong absorption is highly diagnostic for the presence of the nitrile functional groups.[6] |

| ~3100 - 3150 | C-H stretch (aromatic) | Medium | Corresponds to the stretching of the C-H bond at the C2 position of the imidazole ring. |

| ~2850 - 3000 | C-H stretch (aliphatic) | Medium | Arises from the stretching vibrations of the C-H bonds in the N-methyl group. |

| ~1500 - 1600 | C=C and C=N stretches | Medium | These absorptions are characteristic of the imidazole ring's aromatic system. |

Data Interpretation: The presence of a strong, sharp peak in the 2230-2250 cm⁻¹ region is a definitive indicator of the dinitrile substitution.[7] The other peaks in the fingerprint region will correspond to the various bending and stretching modes of the imidazole ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization mass spectrum will show a prominent molecular ion peak at m/z = 132, corresponding to the molecular weight of C₆H₄N₄.

-

Fragmentation Pattern: The fragmentation of N-methyl imidazoles can be complex. Common fragmentation pathways may include the loss of HCN (m/z = 105), the loss of the methyl group (m/z = 117), and cleavage of the imidazole ring. A detailed analysis of the fragmentation pattern can provide further confirmation of the molecule's structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. The crystal structure of this compound has been determined in the context of its use as a ligand in coordination chemistry.[8][9]

Key Structural Features:

| Parameter | Value (approximate) | Significance |

| Imidazole Ring | Planar | As expected for an aromatic heterocyclic system. |

| C4-C5 Bond Length | ~1.45 Å | This bond length is consistent with a single bond between two sp² hybridized carbon atoms within an aromatic system, slightly shorter than a typical C-C single bond due to the ring's aromaticity. |

| C-C≡N Bond Angle | ~178-180° | The nitrile groups are nearly linear, as is typical for this functional group. |

| N-CH₃ Bond Length | ~1.47 Å | A standard bond length for a nitrogen-methyl bond where the nitrogen is part of an aromatic ring. |

Visualization of the Molecular Structure:

Caption: Simplified 2D representation of this compound with typical bond lengths.

Reactivity and Potential Applications

The structural features of this compound dictate its chemical reactivity and potential applications.

-

Reactivity of the Cyano Groups: The electron-withdrawing nature of the imidazole ring enhances the electrophilicity of the nitrile carbons, making them susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of coordination complexes where the nitrile nitrogen can coordinate to a metal center, or the nitrile group can undergo reactions such as alcoholysis.[8][9]

-

Coordination Chemistry: The nitrogen atoms of the imidazole ring and the nitrile groups are all potential coordination sites for metal ions, making this molecule a versatile ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers.

-

Medicinal Chemistry: The dicyanoimidazole scaffold can be a valuable starting point for the synthesis of more complex molecules with potential biological activity. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

-

Materials Science: The electronic properties of dicyanoimidazole derivatives make them interesting candidates for applications in materials science, such as in the development of organic semiconductors, dyes, and nonlinear optical materials.[1]

Conclusion

The structural analysis of this compound reveals a fascinating interplay of aromaticity, electron-withdrawing effects, and reactive functional groups. Through a combination of spectroscopic techniques and X-ray crystallography, a detailed picture of its molecular architecture has been established. This in-depth understanding is not merely an academic exercise; it provides the fundamental knowledge required for the rational design of new synthetic routes, the prediction of chemical behavior, and the development of novel applications in fields ranging from drug discovery to materials science. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently utilize this versatile building block in their future endeavors.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beyond Oligonucleotides: Exploring the Versatile Applications of 4,5-Dicyanoimidazole in Material Science.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- MDPI. (2000). 1H and 13C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. Molecules, 5(3), 479-480.

- MDPI. (2019). Activation of the Cyano Group at Imidazole via Copper Stimulated Alcoholysis. Inorganics, 7(7), 87.

- MDPI. (2019). Activation of the Cyano Group at Imidazole via Copper Stimulated Alcoholysis.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940).

- PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- PubChem. (n.d.). This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H4N4 | CID 583268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

This guide provides an in-depth analysis of the spectroscopic data for 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 19485-35-9). As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven insights into the acquisition and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core is a pentacyclic imidazole ring, substituted with a methyl group on one nitrogen and two nitrile groups on the adjacent carbons. This arrangement significantly influences the electron distribution within the molecule, which is reflected in its spectroscopic behavior.

Section 1: Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a common method for generating gas-phase ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS analysis would be conducted as follows:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Summary and Interpretation

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 132 | High | [M]⁺• (Molecular Ion) |

| 105 | Moderate | [M - HCN]⁺• |

| 80 | Moderate | [M - C₂N₂]⁺• |

| 67 | High | [C₄H₃N₂]⁺ |

Interpretation:

-

The molecular ion peak at m/z 132 corresponds to the molecular weight of the compound (C₆H₄N₄), confirming its elemental composition.[1][2]

-

The fragmentation pattern is consistent with the structure. The loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion would lead to a fragment at m/z 105 .

-

The peak at m/z 80 can be attributed to the loss of a dicyanoacetylene molecule (C₂N₂, 52 Da).

-

A prominent peak is observed at m/z 67 , which is a common fragment for N-methylated imidazole rings.[2]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous formula determination, high-resolution mass spectrometry is indispensable.

-

Expected Exact Mass: 132.0436 g/mol [2]

-

Protocol: Using an Orbitrap or FT-ICR mass spectrometer, the exact mass of the molecular ion can be measured with high precision (typically < 5 ppm). This allows for the confident assignment of the elemental formula C₆H₄N₄.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the imidazole ring proton and the N-methyl protons.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program is used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 ppm | Singlet | 1H | H2 (imidazole ring) |

| ~3.8 - 4.2 ppm | Singlet | 3H | N-CH₃ |

Interpretation:

-

Imidazole Proton (H2): The single proton on the imidazole ring (at the C2 position) is expected to appear as a singlet in the downfield region (~7.8 - 8.2 ppm). Its deshielded nature is due to the aromaticity of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms.

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will give rise to a singlet at ~3.8 - 4.2 ppm. The chemical shift is influenced by the attachment to the nitrogen atom within the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: The spectrum is acquired on the same NMR spectrometer, using a standard carbon pulse program with proton decoupling to simplify the spectrum to a series of singlets.

| Predicted Chemical Shift (δ) | Assignment |

| ~140 - 145 ppm | C2 (imidazole ring) |

| ~120 - 125 ppm | C4/C5 (imidazole ring) |

| ~110 - 115 ppm | -C≡N (nitrile carbons) |

| ~33 - 37 ppm | N-CH₃ |

Interpretation:

-

C2 Carbon: This carbon, situated between two nitrogen atoms, is the most deshielded of the ring carbons and is expected in the ~140 - 145 ppm region.

-

C4 and C5 Carbons: These carbons are attached to the electron-withdrawing nitrile groups and are expected to be in the ~120 - 125 ppm range. Due to the substitution pattern, they may have very similar chemical shifts.

-

Nitrile Carbons: The carbons of the two nitrile groups will appear in the characteristic region for nitriles, ~110 - 115 ppm.

-

N-Methyl Carbon: The carbon of the N-methyl group is the most shielded and will appear upfield at ~33 - 37 ppm.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3150 | Weak-Medium | C-H stretch (aromatic) |

| ~2950 - 3000 | Weak | C-H stretch (aliphatic, N-CH₃) |

| ~2220 - 2260 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1500 - 1600 | Medium | C=C and C=N stretching (imidazole ring) |

| ~1300 - 1450 | Medium | C-H bending (N-CH₃) |

Interpretation:

-

The most characteristic peak in the IR spectrum will be the strong, sharp absorption band for the nitrile (C≡N) stretch in the 2220-2260 cm⁻¹ region. The presence of two such groups should result in a particularly intense peak.

-

The aromatic C-H stretching of the imidazole ring will appear as a weaker band above 3000 cm⁻¹.

-

The aliphatic C-H stretching of the N-methyl group will be observed just below 3000 cm⁻¹.

-

The stretching vibrations of the imidazole ring (C=C and C=N bonds) will give rise to a series of medium-intensity bands in the 1500-1600 cm⁻¹ region.

Section 4: Visualizing the Workflow and Structure

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- Chemos GmbH & Co. KG. This compound. [Link]

- PubChem. This compound. [Link]

- PubChemLite. This compound (C6H4N4). [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 1-Methyl-1H-imidazole-4,5-dicarbonitrile (CAS 19485-35-9). While specific, publicly available experimental solubility data for this compound is limited, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the compound's key physicochemical properties and furnishes detailed, field-proven protocols for determining its thermodynamic (equilibrium) and kinetic solubility. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide empowers researchers to generate robust and reliable solubility data, a critical parameter for applications ranging from chemical synthesis to early-stage drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a methylated imidazole ring substituted with two nitrile groups.[1][2] The imidazole moiety is a crucial structural component in many natural products and biologically active molecules, including the amino acid histidine.[3] The presence of cyano (-C≡N) groups significantly influences the molecule's polarity, hydrogen bonding capacity, and overall physicochemical behavior. Understanding the solubility of this compound is fundamental for its application in medicinal chemistry, materials science, and as a synthetic building block. Poor solubility can be a major obstacle in drug discovery, affecting bioassay results, formulation for in vivo studies, and oral absorption.[4][5] Therefore, a thorough characterization of its solubility profile is an essential first step in its developmental pipeline.

Physicochemical Properties

A compound's solubility is intrinsically linked to its structural and chemical properties.[4] Key parameters for this compound have been compiled from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 19485-35-9 | PubChem[2], Sigma-Aldrich |

| Molecular Formula | C₆H₄N₄ | PubChem[2], CymitQuimica[1] |

| Molecular Weight | 132.12 g/mol | PubChem[2] |

| Physical Form | Solid | CymitQuimica[1], Sigma-Aldrich |

| Melting Point | 83-85 °C | ChemicalBook[6] |

| pKa (Predicted) | -2.46 ± 0.61 | ChemicalBook[6] |

| InChIKey | SUOVGHDPXJUFME-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

| SMILES | CN1C=NC(=C1C#N)C#N | PubChem[2] |

Note: Some properties, such as pKa, are predicted values and should be experimentally verified.

The structure, with its polar nitrile groups and the imidazole ring capable of acting as a hydrogen bond acceptor, suggests potential solubility in polar organic solvents. However, the overall planarity and potential for crystal lattice packing could counteract this, making experimental determination essential.

Methodologies for Experimental Solubility Determination

Determining solubility is a cornerstone of early-stage drug discovery and chemical development.[7] Two primary types of solubility are measured: thermodynamic and kinetic. Thermodynamic, or equilibrium, solubility is the true saturation point of a compound in a solvent, while kinetic solubility is more relevant for high-throughput screening where dissolution time is limited.[4][8]

Thermodynamic (Equilibrium) Solubility Determination

Equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pH.[5][9][10] The shake-flask method is the gold-standard for this measurement.[10]

This protocol is designed to ensure the system reaches true thermodynamic equilibrium.

Pillar of Trustworthiness: The extended incubation period and rigorous separation of solid material are critical for ensuring that the measured concentration reflects true equilibrium, not a supersaturated or incompletely dissolved state. Performing the assay in at least duplicate is mandatory for reproducibility.[9]

-

Preparation:

-

Accurately weigh an excess amount of solid this compound. The excess is crucial to ensure a saturated solution is formed.

-

Add the solid compound to a known volume of the desired test solvent (e.g., Phosphate-Buffered Saline pH 7.4, water, ethanol) in a sealed vial.[9]

-

-

Incubation:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an incubator with constant agitation (e.g., orbital shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C).

-

Incubate for an extended period, typically 24 to 72 hours, to allow the dissolution process to reach equilibrium.[8][9]

-

-

Separation and Sampling:

-

After incubation, allow the vials to stand undisturbed to let undissolved solid settle.[10]

-

Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the sample through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.[9] Centrifugation followed by sampling the supernatant is an alternative separation method.[7]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9]

-

Determine the concentration of the dissolved compound by comparing its response to the calibration curve.

-

Caption: Workflow for determining thermodynamic equilibrium solubility.

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of solution over a shorter timeframe. It is a high-throughput method commonly used in early drug discovery to quickly flag compounds with potential solubility issues.[4][7][11] This method typically starts with the compound dissolved in dimethyl sulfoxide (DMSO).[4][7]

This protocol is a common high-throughput method that relies on UV absorbance for quantification.

Pillar of Expertise: The choice of a kinetic assay is a pragmatic one in discovery settings. It mimics conditions in high-throughput screening (HTS) bioassays where compounds are introduced from DMSO stocks.[4] A result from this assay is not true solubility but is an invaluable indicator of a compound's behavior under specific, non-equilibrium conditions.

-

Preparation:

-

Assay Execution:

-

In a microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells.[4][12]

-

Add the aqueous buffer to each well to achieve the desired final compound concentration, ensuring the final DMSO concentration is low (typically ≤1-2%) to minimize its solubilizing effect.[8]

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a defined period, typically 1 to 2 hours.[7][12]

-

-

Separation and Analysis:

-

After incubation, separate any precipitated compound by filtering the plate (e.g., using a solubility filter plate).[4][12]

-

Transfer the filtrate to a UV-transparent microtiter plate.

-

Measure the UV absorbance of the filtrate at the compound's λ_max (maximum absorbance wavelength).

-

Quantify the concentration of the dissolved compound by comparing the absorbance to a pre-established calibration curve prepared in the same mixed solvent system (buffer + DMSO).

-

Caption: Workflow for determining kinetic solubility via direct UV assay.

Data Interpretation and Significance

The solubility data generated from these experiments should be reported in standard units such as µg/mL or µM. For drug discovery purposes, a general goal for aqueous solubility is often >60 µg/mL.[4] Compounds with solubility below this threshold may present challenges related to absorption and achieving therapeutic concentrations in vivo. The relationship between kinetic and equilibrium solubility is also informative; a large discrepancy can indicate that a compound is prone to supersaturation and subsequent precipitation.[5]

Conclusion

References

- AxisPharm. Equilibrium Solubility Assays Protocol.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- BioDuro. ADME Solubility Assay.

- Sysoiev, D. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- CymitQuimica. This compound.

- ChemicalBook. This compound CAS 19485-35-9.

- PubChem. This compound.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Glomme, A., & März, J. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies.

- Sigma-Aldrich. This compound.

- Wikipedia. Imidazole.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H4N4 | CID 583268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 19485-35-9 [m.chemicalbook.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Reactivity of Dicarbonitrile-Functionalized Imidazoles

Preamble: The Dicyanoimidazole Scaffold – A Nucleus of Latent Reactivity

In the landscape of heterocyclic chemistry, few scaffolds offer the unique electronic and reactive dichotomy of dicyano-substituted imidazoles. Primarily focusing on the well-studied 4,5-dicyanoimidazole (DCI), this guide elucidates the chemical behavior of this powerful building block. The inherent structure, featuring a stable imidazole ring flanked by two potent electron-withdrawing cyano groups, creates a molecule with distinct reactive centers.[1] This electronic tension—between the aromatic, electron-rich nature of the imidazole core and the electrophilic character of the nitrile carbons—is the very source of its synthetic versatility.

Understanding the causality behind its reactivity is paramount for any researcher aiming to leverage this molecule. The cyano groups dramatically influence the acidity of the N-H proton and modulate the nucleophilicity of the N-3 nitrogen, while simultaneously presenting the nitrile carbons as prime targets for nucleophilic attack.[1][2] This guide moves beyond a simple catalog of reactions to provide a mechanistic rationale for the transformations discussed, empowering drug development professionals and synthetic chemists to make informed, strategic decisions in their experimental designs.

Core Reactivity Principles: An Electronically Dichotomous System

The reactivity of 4,5-dicyanoimidazole can be dissected by considering its principal reactive sites. The selection of reagents and reaction conditions dictates which site is addressed, allowing for precise and controlled molecular elaboration.

Transformations of the Dicarbonitrile Functional Groups

The primary focus of this guide is the rich chemistry of the nitrile moieties. The electrophilic carbon atom of the C≡N triple bond is susceptible to a range of nucleophilic additions and cycloadditions.[2]

Nucleophilic Addition: The Foundational Reaction

Nucleophilic addition is the cornerstone of nitrile chemistry. Strong, anionic nucleophiles attack the electrophilic nitrile carbon directly, while weaker, neutral nucleophiles often require acid catalysis to activate the nitrile by protonating the nitrogen.[3]

RCN [label=<

| R | C | ≡ | N |

>];

Intermediate [label=<

| R | C | ═ | N- |

| Nu |

>];

Product [label=<

| R | C | ═ | N | H |

| Nu |

>];

Nu [label="Nu-", fontcolor="#4285F4"];

Nu -> RCN [label=" Nucleophilic Attack"]; RCN -> Intermediate; Intermediate -> Product [label=" Protonation (Workup)"]; } endom Caption: Generalized mechanism of nucleophilic addition to a nitrile group.

Reduction to Di(aminomethyl)imidazole

The complete reduction of both nitrile groups to primary amines is a powerful transformation, yielding a highly functionalized diamine scaffold. This requires a potent hydride source.

-

Causality in Reagent Selection : Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity, stemming from the polar Al-H bond, allows it to deliver two successive hydride ions to each nitrile group.[4][5] Milder reagents like sodium borohydride (NaBH₄) are generally ineffective for nitrile reduction.[6] The reaction proceeds through an intermediate imine anion, which is also reduced in situ.[7]

Table 1: Comparison of Reducing Agents for Nitriles

| Reagent | Formula | Reactivity with Nitriles | Product | Reference(s) |

| Lithium Aluminum Hydride | LiAlH₄ | High | Primary Amine | [4][5][6] |

| Sodium Borohydride | NaBH₄ | Very Low / None | No Reaction | [6] |

| Diisobutylaluminium Hydride | DIBAL-H | Moderate (controlled) | Aldehyde (after hydrolysis) | [7] |

-

System Preparation : Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (2.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition : Dissolve 4,5-dicyanoimidazole (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup (Fieser method) : Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation : Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF and ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the crude product.

-

Purification : The resulting diamine can be purified by crystallization or column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol with a small percentage of triethylamine).

[3+2] Cycloaddition with Azides: Synthesis of Bis-tetrazolyl Imidazoles

The transformation of nitriles into 5-substituted-1H-tetrazoles via [3+2] cycloaddition with an azide source is a highly valuable reaction in medicinal chemistry. The tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group.[8] This reaction typically requires activation, either through Lewis acids or heat, to overcome the activation barrier.[9] Microwave-assisted methods have been shown to dramatically accelerate this conversion.[10]

-

Reagent Preparation : In a 10 mL microwave reaction vessel, combine 4,5-dicyanoimidazole (1.0 eq.), sodium azide (NaN₃, 2.5 eq.), and triethylamine hydrochloride (Et₃N·HCl, 2.5 eq.).[10]

-

Solvent Addition : Add anhydrous dimethylformamide (DMF) to the vessel (approx. 0.2 M concentration of DCI).

-

Microwave Reaction : Seal the vessel and place it in a microwave reactor. Heat the mixture to 130 °C and hold for 2 hours with stirring.

-

Product Precipitation : After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. Acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. A precipitate should form.

-

Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the target bis-tetrazole.

Further Transformations of the Nitrile Groups

The dinitrile motif can be converted into several other valuable functional groups, expanding its synthetic utility.

-

Hydrolysis to Dicarboxylic Acid : Under harsh acidic or basic conditions, both nitrile groups can be hydrolyzed, first to the diamide, and subsequently to imidazole-4,5-dicarboxylic acid.[3] This provides a handle for further modifications, such as peptide couplings.

-

Organometallic Addition : Reagents like Grignard (R-MgX) or organolithium (R-Li) species can add to the nitrile carbon.[11][12] A subsequent acidic workup hydrolyzes the intermediate imine, yielding a ketone. The application to DCI would produce a 4,5-diacylimidazole, a versatile diketone intermediate.

-

Conversion to Amidoximes : Reaction with hydroxylamine (NH₂OH) converts the nitriles to amidoximes.[13][14] This is a critical transformation, as amidoxime functionalities are excellent chelating agents and are used in the synthesis of other heterocycles like 1,2,4-oxadiazoles.[15]

Reactivity of the Imidazole Ring Core

While the nitrile groups are often the primary site of reaction, their powerful electron-withdrawing effect influences the reactivity of the imidazole ring itself.

-

Acidity and N-Alkylation : The electron-withdrawing nature of the cyano groups increases the acidity of the N-1 proton (pKa ≈ 5.2), making it readily deprotonated by moderate bases.[16] The resulting imidazolate anion is a potent nucleophile, facilitating N-alkylation and N-acylation reactions.

-

Reactivity at C-2 : The C-2 position of the imidazole ring can undergo reactions such as halogenation, particularly under alkaline conditions.[16] This introduces a leaving group at a key position for subsequent cross-coupling reactions or nucleophilic aromatic substitution.

Conclusion and Outlook

The dicarbonitrile functional groups on an imidazole core are not merely passive substituents; they are dynamic centers of reactivity. From reductions and hydrolyses to complex cycloadditions, these groups provide a gateway to a vast array of molecular architectures. For researchers in drug discovery, the ability to transform the nitriles into key pharmacophores like amines and tetrazoles is of immense strategic value. As new catalytic methods emerge, particularly in the realm of metal-catalyzed transformations, the synthetic potential of dicyanoimidazoles will only continue to expand, solidifying their role as a privileged scaffold in modern medicinal and materials chemistry.[17]

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 4,5-Dicyanoimidazole as a Superior Organic Synthesis Building Block.

- Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797. [Link]

- Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters.

- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

- Chen, H. Y., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances.

- ResearchGate. (n.d.). Synthesis of Fused Tetrazole- and Imidazole Derivatives via Iodocyclization.

- Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis, 45(08), 1051-1059. [Link]

- ResearchGate. (n.d.). Grignard Reagent Addition of 5-Alkylamino-4H-imidazole 3Oxides: Synthesis of New pH-Sensitive Spin Probes.

- University of Wisconsin. (n.d.). The [3+2] Cycloaddition Reaction.

- ResearchGate. (n.d.). An Improved Synthesis of 2Vinyl4,5-dicyanoimidazole and Characterization of Its Polymers.

- Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4.

- Royal Society of Chemistry. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances.